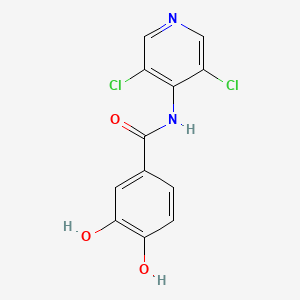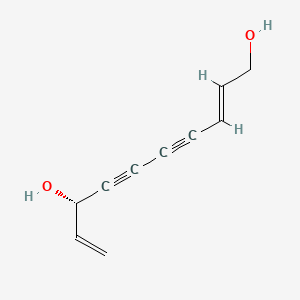
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (also known as DECDD) is a unique class of polyene diols that have recently become of great interest in scientific research due to their versatile properties and potential applications. DECDD is a naturally occurring compound found in certain species of plants, fungi, and bacteria, and has been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of DECDD is still not fully understood, however, it is believed that it exerts its biological effects through multiple pathways. DECDD has been found to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators, and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. DECDD has also been found to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide.
Biochemical and Physiological Effects
DECDD has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. It has also been found to possess antioxidant, anti-allergic, and anti-diabetic effects. In addition, DECDD has been found to possess hepatoprotective, cardioprotective, and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DECDD in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, DECDD is relatively stable and can be stored for long periods of time without losing its activity. However, one of the limitations of using DECDD in laboratory experiments is that it is difficult to control the concentration of the compound, as it is easily degraded by light and oxygen.
Orientations Futures
There are a number of potential future directions for DECDD research. One potential direction is to further investigate its potential therapeutic applications, such as its potential to treat a variety of diseases. Another potential direction is to further investigate its potential as a biocatalyst for the production of various compounds. Additionally, further research could be done to explore its potential as a plant growth regulator and as an insect repellent. Finally, further research could be done to better understand the mechanism of action of DECDD and to develop methods to better control its concentration in laboratory experiments.
Méthodes De Synthèse
DECDD can be synthesized in a variety of ways, including chemical synthesis, biotransformation, and fermentation. Chemical synthesis involves the stepwise condensation of 2,9-dien-4,6-diyne-1,8-diol with different alkyl halides or alkenyl halides, followed by oxidation with bromine. Biotransformation involves the use of enzymes to catalyze the conversion of a substrate into a desired product, while fermentation involves the use of microorganisms to produce a desired product.
Applications De Recherche Scientifique
DECDD has been found to possess a wide range of biological activities and has been studied for its potential applications in various fields, including drug development, biotechnology, and agriculture. In drug development, DECDD has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, and has been studied for its potential to treat a variety of diseases. In biotechnology, DECDD has been studied for its potential to be used as a biocatalyst for the production of various compounds. In agriculture, DECDD has been studied for its potential to be used as a plant growth regulator and as an insect repellent.
Propriétés
IUPAC Name |
(2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2/b7-5+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULTANCNGCCJT-STUBTGCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#CC#CC=CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C#CC#C/C=C/CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
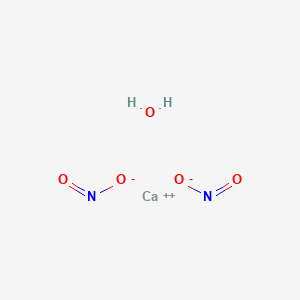


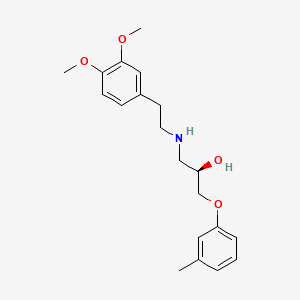
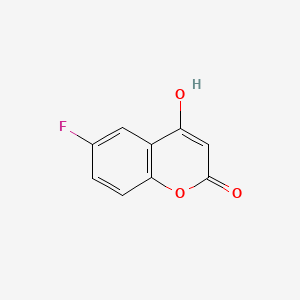


![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)


